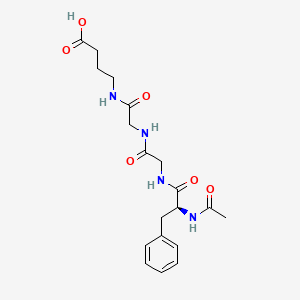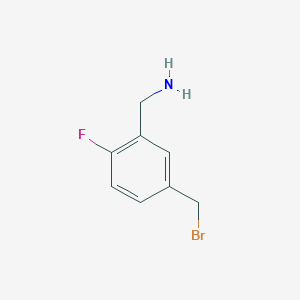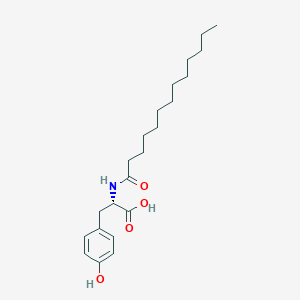
L-Tyrosine, N-(1-oxotridecyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Tyrosine, N-(1-oxotridecyl)- is a derivative of L-Tyrosine, an aromatic, polar, non-essential amino acid.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Tyrosine, N-(1-oxotridecyl)- typically involves the derivatization of L-Tyrosine. One common method is the chemical synthesis route, where L-Tyrosine undergoes a series of reactions to introduce the tridecyl group. This process often requires the use of specific catalysts and reaction conditions, such as high temperatures and multi-step procedures .
Industrial Production Methods: Industrial production of L-Tyrosine, N-(1-oxotridecyl)- can also be achieved through biotechnological methods. These methods involve the use of microbial fermentation and enzymatic catalysis to produce the compound from biomass feedstocks. This approach is environmentally friendly and offers high specificity and efficiency .
化学反应分析
Types of Reactions: L-Tyrosine, N-(1-oxotridecyl)- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the phenolic hydroxyl group and the α-amino group .
Common Reagents and Conditions: Common reagents used in the reactions of L-Tyrosine, N-(1-oxotridecyl)- include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions often require specific conditions, such as controlled pH and temperature .
Major Products Formed: The major products formed from the reactions of L-Tyrosine, N-(1-oxotridecyl)- depend on the type of reaction. For example, oxidation reactions may yield ketolactams, while reduction reactions can produce amino alcohols .
科学研究应用
L-Tyrosine, N-(1-oxotridecyl)- has a wide range of scientific research applications In chemistry, it is used as a precursor for the synthesis of various high-value chemicals In biology, it serves as a substrate for enzymatic reactions and is involved in the study of metabolic pathwaysIn industry, it is used in the production of cosmetics and food additives .
作用机制
The mechanism of action of L-Tyrosine, N-(1-oxotridecyl)- involves its interaction with specific molecular targets and pathways. The compound can be metabolized by enzymes such as tyrosine aminotransferases and amino acid oxidases, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes .
相似化合物的比较
L-Tyrosine, N-(1-oxotridecyl)- can be compared with other derivatives of L-Tyrosine, such as L-3,4-dihydroxyphenylalanine (L-DOPA) and tyramine. While all these compounds share a common tyrosine backbone, their unique functional groups confer different properties and applications. For instance, L-DOPA is primarily used in the treatment of Parkinson’s disease, whereas L-Tyrosine, N-(1-oxotridecyl)- has broader applications in various industries .
Similar Compounds
- L-3,4-Dihydroxyphenylalanine (L-DOPA)
- Tyramine
- 4-Hydroxyphenylpyruvic acid
- Benzylisoquinoline alkaloids
属性
CAS 编号 |
823817-12-5 |
|---|---|
分子式 |
C22H35NO4 |
分子量 |
377.5 g/mol |
IUPAC 名称 |
(2S)-3-(4-hydroxyphenyl)-2-(tridecanoylamino)propanoic acid |
InChI |
InChI=1S/C22H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-21(25)23-20(22(26)27)17-18-13-15-19(24)16-14-18/h13-16,20,24H,2-12,17H2,1H3,(H,23,25)(H,26,27)/t20-/m0/s1 |
InChI 键 |
KFLWUIVNVZPCEA-FQEVSTJZSA-N |
手性 SMILES |
CCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
规范 SMILES |
CCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


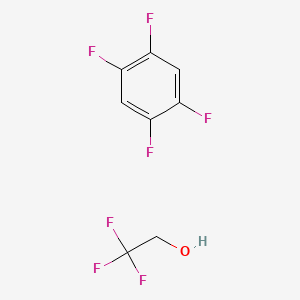
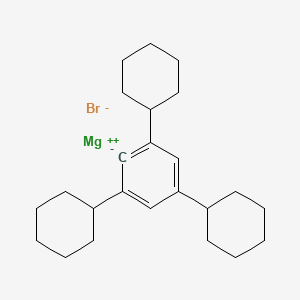
![N-(4-{[2-(2-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14230586.png)
![Hexanoic acid, 6-[[[[(4-methylphenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B14230587.png)
![Pyrrolo[2,3-d]azocine](/img/structure/B14230588.png)
![N-{4-[3-(4-Methoxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14230599.png)
![Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]-5-fluoro-](/img/structure/B14230613.png)

![4,4'-[4-([1,1'-Biphenyl]-4-yl)pyridine-2,6-diyl]dianiline](/img/structure/B14230620.png)
![(E)-1-hydroxy-2-[(4-methoxyphenyl)diazenyl]pent-1-en-3-one](/img/structure/B14230629.png)
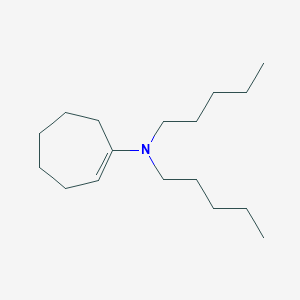
![1,1,1,2,3,3-Hexafluoro-3-[2-(1,1,2,3,3,3-hexafluoropropoxy)ethoxy]propane](/img/structure/B14230638.png)
